molecular formula C15H21NO B7580542 1-(3-Phenylpropanoyl)azepane

1-(3-Phenylpropanoyl)azepane

Cat. No.: B7580542
M. Wt: 231.33 g/mol
InChI Key: NXNZRJVYXXSGMN-UHFFFAOYSA-N
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Description

1-(3-Phenylpropanoyl)azepane is a seven-membered heterocyclic compound containing an azepane ring substituted with a 3-phenylpropanoyl group. Azepane derivatives are known for their diverse applications in synthetic chemistry and biological research due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenylpropanoyl)azepane typically involves the reaction of azepane with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for azepane derivatives often involve multi-step processes, including the preparation of intermediate compounds followed by cyclization reactions. These methods are optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Phenylpropanoyl)azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Phenylpropanoyl)azepane has significant applications in various fields:

Mechanism of Action

The mechanism of action of 1-(3-Phenylpropanoyl)azepane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(3-Phenylpropanoyl)azepane is unique due to the presence of the 3-phenylpropanoyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(azepan-1-yl)-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c17-15(16-12-6-1-2-7-13-16)11-10-14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNZRJVYXXSGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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